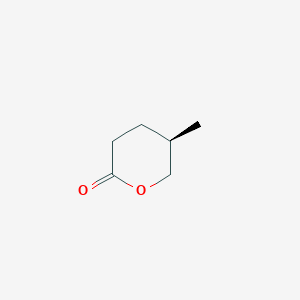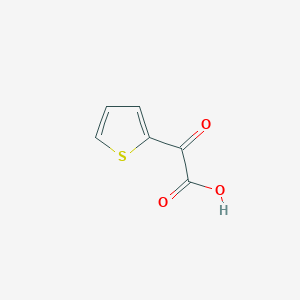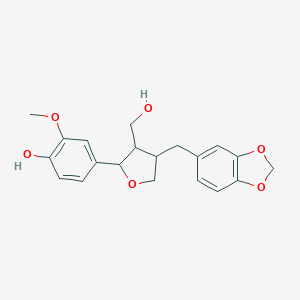![molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7](/img/structure/B43230.png)
1,4-Dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[4.5]decane, also known as 1,4-Dioxaspiro[4.5]decane, is a cyclic organic compound with a molecular formula of C6H10O2. It is an eight-membered heterocyclic compound that is used in a variety of scientific and industrial applications. It is a white solid that is moderately soluble in water and has a melting point of 78-81°C.
Applications De Recherche Scientifique
Synthèse organique
Le 1,4-Dioxa-8-azaspiro[4.5]decane est utilisé en synthèse organique comme bloc de construction pour des molécules plus complexes. Sa structure unique, comprenant à la fois des fonctions éther et amine, en fait un intermédiaire polyvalent. Par exemple, il peut être utilisé dans la synthèse de composés spirocycliques, qui sont présents dans de nombreuses molécules bioactives .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé sert de précurseur dans le développement de divers pharmacophores. Le squelette spirocyclique du this compound est particulièrement intéressant pour la création de médicaments ayant une activité sur le système nerveux central (SNC) en raison de sa capacité à franchir la barrière hémato-encéphalique .
Science des matériaux
La structure cyclique unique du composé est bénéfique en science des matériaux, où il peut être utilisé pour modifier les propriétés des polymères. En l'incorporant dans les chaînes de polymères, les chercheurs peuvent modifier la flexibilité, la durabilité et la résistance chimique des matériaux, ce qui pourrait conduire à de nouveaux types de plastiques ou de résines .
Catalyse
Le this compound peut agir comme un ligand dans les systèmes catalytiques. Sa capacité à se coordonner aux centres métalliques peut améliorer l'efficacité des catalyseurs utilisés dans diverses réactions chimiques, y compris la synthèse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures .
Études biochimiques
Ce composé est également pertinent dans les études biochimiques. Il peut être utilisé comme un mimique de molécules biologiques, ce qui permet de comprendre l'interaction entre les enzymes et leurs substrats. Ceci est particulièrement utile dans la conception d'inhibiteurs enzymatiques, qui ont des applications thérapeutiques .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme étalon ou réactif dans les techniques chromatographiques. Sa structure et ses propriétés bien définies permettent son utilisation dans le développement de méthodes et l'étalonnage des instruments analytiques .
Chimie environnementale
Le potentiel du composé à former des structures complexes avec les métaux peut être exploité en chimie environnementale pour l'élimination des métaux lourds des eaux usées. Cette application est vitale pour les technologies de purification de l'eau et la réduction de la pollution environnementale .
Nanotechnologie
Enfin, dans le domaine de la nanotechnologie, le this compound peut être utilisé pour synthétiser des matériaux à l'échelle nanométrique. Sa capacité à former des structures cycliques stables peut être exploitée pour créer des nanoparticules ayant des formes et des fonctions spécifiques, qui sont importantes en imagerie médicale et dans les systèmes d'administration de médicaments .
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that this compound is used in the synthesis of other complex molecules , implying that its mode of action may involve chemical reactions with other substances.
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .
Orientations Futures
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKNTUUIEVXMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170235 | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-11-7 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














